Vialox Peptide: A Technical Guide to its Mechanism of Action as a Nicotinic Acetylcholine Receptor Antagonist
Vialox Peptide: A Technical Guide to its Mechanism of Action as a Nicotinic Acetylcholine Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vialox, a synthetic pentapeptide with the amino acid sequence Gly-Pro-Arg-Pro-Ala (GPRPA), functions as a potent, competitive antagonist of the muscle nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2][3][4][5][6][7][8][9] By mimicking the action of neuromuscular blocking agents like tubocurarine, Vialox effectively inhibits muscle contraction by preventing the binding of the neurotransmitter acetylcholine (ACh) at the postsynaptic membrane of the neuromuscular junction.[1][2][4][6][7][10][11] This mechanism leads to a state of muscle relaxation, which is leveraged in cosmetic applications to reduce the appearance of dynamic wrinkles. This guide provides an in-depth overview of the molecular mechanism, experimental validation protocols, and quantitative efficacy data for Vialox peptide.
Core Mechanism of Action: Competitive Antagonism at the nAChR
The primary action of Vialox is centered at the neuromuscular junction, the synapse between a motor neuron and a muscle fiber. Under normal physiological conditions, the arrival of a nerve impulse at the motor neuron terminal triggers the release of acetylcholine into the synaptic cleft. Acetylcholine then diffuses across the synapse and binds to nicotinic acetylcholine receptors on the muscle cell's postsynaptic membrane.[10][11] This binding event causes a conformational change in the nAChR, opening its integrated ion channel and allowing an influx of sodium ions (Na+) into the muscle cell.[1][2] The resulting depolarization of the muscle cell membrane generates an action potential that propagates and initiates the cascade of events leading to muscle contraction.
Vialox, also known as Pentapeptide-3, acts as a non-depolarizing neuromuscular blocker.[1][4] Its molecular structure allows it to bind to the same sites on the nAChR as acetylcholine.[1][2] However, upon binding, Vialox does not induce the necessary conformational change to open the ion channel.[2] It effectively occupies the receptor, thereby physically blocking acetylcholine from binding.[1][10][12] This competitive antagonism prevents the influx of sodium ions, inhibits depolarization of the muscle fiber, and consequently prevents muscle contraction, leading to a state of flaccid relaxation.[1][3][4][13] The action is described as "curare-like," referencing the natural alkaloid known for its muscle-relaxing properties.[1][4][6][10]
Figure 1: Signaling pathway of Vialox peptide at the neuromuscular junction.
Quantitative Data Summary
| Parameter | Result | Time Frame | Study Type | Reference(s) |
| Muscle Contraction Inhibition | 71% reduction | 1 minute | In vitro | [1][3][4][6][14][15][16] |
| 58% reduction | 2 hours | In vitro | [1][3][4][6][14][15][16] | |
| Wrinkle Size Reduction | 49% decrease | 28 days | In vivo | [1][5][7][10][13][14][15][16][17][18] |
| Skin Roughness Reduction | 47% decrease | 28 days | In vivo | [1][5][7][10][13][14][15][16][17][18] |
| Recommended Concentration | 0.05% - 0.3% | N/A | Formulation | [13] |
Experimental Protocols
The characterization of an nAChR antagonist like Vialox typically involves a combination of binding assays and functional assays to determine its affinity for the receptor and its efficacy in inhibiting muscle contraction. The following are detailed, representative protocols based on standard methodologies in the field.
Radioligand Binding Assay for nAChR
This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of Vialox for the nAChR.
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Objective: To quantify the equilibrium dissociation constant (Ki) of Vialox peptide for the nicotinic acetylcholine receptor.
-
Materials:
-
Membrane preparations from tissue expressing high densities of nAChRs (e.g., Torpedo electric organ) or from cultured cells (e.g., HEK293) transfected to express specific nAChR subunits.[2]
-
High-affinity radioligand for nAChR (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin).[2]
-
Vialox (Pentapeptide-3) stock solution of known concentration.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.[2]
-
Wash Buffer: Cold Binding Buffer.
-
Non-specific binding control: A high concentration of a known nAChR ligand (e.g., nicotine (B1678760) or d-tubocurarine).[2]
-
Glass fiber filters and a cell harvester.
-
Scintillation fluid and a scintillation counter.
-
-
Methodology:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of Vialox concentrations (e.g., 10⁻¹² M to 10⁻⁵ M).
-
Incubation: To each well, add the receptor membrane preparation, a fixed concentration of the radioligand, and either buffer (for total binding), the non-specific binding control, or the corresponding concentration of Vialox.
-
Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each Vialox concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of Vialox concentration.
-
Fit the resulting sigmoidal curve using a non-linear regression model to determine the IC50 value (the concentration of Vialox that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Peptides: Emerging Candidates for the Prevention and Treatment of Skin Senescence: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid relief of block by mecamylamine of neuronal nicotinic acetylcholine receptors of rat chromaffin cells in vitro: an electrophysiological and modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of muscle contraction by a cell-permeable peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20150361137A1 - Peptide inhibitors of nicotinic acetylcholine receptor - Google Patents [patents.google.com]
- 8. tandfonline.com [tandfonline.com]
- 9. omizzur.com [omizzur.com]
- 10. medindia.net [medindia.net]
- 11. Whole Cell Patch Clamp Protocol [protocols.io]
- 12. peptidesciences.com [peptidesciences.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biotechpeptides.com [biotechpeptides.com]
- 16. corepeptides.com [corepeptides.com]
- 17. dermmalls.com [dermmalls.com]
- 18. mdpi.com [mdpi.com]
